![molecular formula C16H22N6O B4460067 4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4460067.png)
4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine
Overview
Description
4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in cellular signaling pathways. This compound has also been shown to modulate ion channels, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various kinases and phosphodiesterases, which are involved in cellular signaling pathways. This compound has also been shown to modulate ion channels, which may contribute to its therapeutic effects. Additionally, 4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine in lab experiments is its broad range of biological activity. This compound has been shown to have activity against a wide range of biological targets, which makes it a valuable tool for studying cellular signaling pathways and drug discovery. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine. One area of future research is the development of more potent and selective analogs of this compound. Another area of future research is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential therapeutic applications of 4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine in various diseases and conditions should be further explored. Finally, the use of this compound in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.
Scientific Research Applications
4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against a wide range of biological targets including kinases, phosphodiesterases, and ion channels. This compound has also been studied for its potential anti-inflammatory, anti-tumor, and anti-viral properties.
properties
IUPAC Name |
1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-2-3-5-16(23)21-10-8-20(9-11-21)14-12-15(18-13-17-14)22-7-4-6-19-22/h4,6-7,12-13H,2-3,5,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYHOVMAMWKSEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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